Penciclovir Sodium

Description

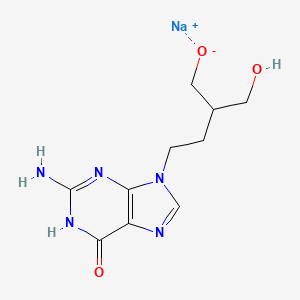

Structure

2D Structure

3D Structure of Parent

Propriétés

Numéro CAS |

97845-62-0 |

|---|---|

Formule moléculaire |

C10H14N5NaO3 |

Poids moléculaire |

275.24 g/mol |

Nom IUPAC |

sodium 2-amino-9-[4-hydroxy-3-(hydroxymethyl)butyl]purin-1-id-6-one |

InChI |

InChI=1S/C10H15N5O3.Na/c11-10-13-8-7(9(18)14-10)12-5-15(8)2-1-6(3-16)4-17;/h5-6,16-17H,1-4H2,(H3,11,13,14,18);/q;+1/p-1 |

Clé InChI |

NMQFQBOIHUIALG-UHFFFAOYSA-M |

SMILES canonique |

C1=NC2=C(N1CCC(CO)CO)N=C([N-]C2=O)N.[Na+] |

Numéros CAS associés |

39809-25-1 (Parent) |

Synonymes |

sodium (S)-4-(2-amino-6-oxo-3H-purin-9(6H)-yl)-2-(hydroxymethyl)butan-1-olate |

Origine du produit |

United States |

Foundational & Exploratory

The Core Mechanism of Action of Penciclovir Sodium Against Herpes Simplex Virus: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Penciclovir, a synthetic acyclic guanine derivative, is a potent antiviral agent against Herpes Simplex Virus types 1 (HSV-1) and 2 (HSV-2).[1][2] Its efficacy stems from a highly selective mechanism of action that targets viral replication within infected cells, minimizing impact on uninfected host cells.[3][4] This technical guide provides a detailed exploration of the molecular interactions and biochemical pathways that underpin Penciclovir's anti-HSV activity. It includes a summary of key quantitative data, detailed experimental protocols for assessing antiviral efficacy, and visual representations of the critical pathways and workflows.

Introduction

Herpes Simplex Virus infections, manifesting as oral and genital lesions, are a significant global health concern.[5] Penciclovir is a crucial therapeutic agent in the management of these infections.[5] Structurally similar to the natural nucleoside guanine, Penciclovir acts as a nucleoside analogue, interfering with viral DNA synthesis.[3] Its clinical effectiveness is notably influenced by its prolonged intracellular presence in its active form compared to other antivirals like acyclovir.[1][6] This document will dissect the intricate mechanism of Penciclovir, from its initial activation to the termination of viral DNA replication.

The Molecular Pathway of Penciclovir Activation and Action

The antiviral activity of Penciclovir is not inherent to the molecule itself but is dependent on its conversion to an active triphosphate form within HSV-infected cells.[4][7] This activation process is a key determinant of its selectivity and potency.

Selective Phosphorylation in Infected Cells

Penciclovir readily enters both infected and uninfected host cells.[8] However, the critical first step in its activation, the monophosphorylation, is catalyzed with high efficiency by the virus-encoded enzyme, thymidine kinase (TK).[2][3][9][5][10][11][12] Host cellular kinases phosphorylate Penciclovir to a much lesser extent, leading to significantly higher concentrations of the activated drug in infected cells.[4]

Following the initial phosphorylation, cellular kinases further convert Penciclovir monophosphate to its diphosphate and subsequently to the active Penciclovir triphosphate.[1][2][3][4][9][5]

Inhibition of HSV DNA Polymerase

The active Penciclovir triphosphate acts as a competitive inhibitor of the viral DNA polymerase, a critical enzyme for the replication of the viral genome.[1][2][3][10] It competes with the natural substrate, deoxyguanosine triphosphate (dGTP), for incorporation into the growing viral DNA strand.[1][2][10][13]

While Penciclovir triphosphate is incorporated into the viral DNA, it is not an obligate chain terminator in the same way as acyclovir triphosphate.[10][13][14] However, its presence in the DNA chain significantly retards the rate of subsequent nucleotide incorporation, effectively halting viral DNA synthesis and replication.[3][10]

Prolonged Intracellular Half-Life

A key differentiator between Penciclovir and acyclovir is the significantly longer intracellular half-life of Penciclovir triphosphate.[1][11] In HSV-infected cells, Penciclovir triphosphate can be retained for 10-20 hours, compared to 0.7-1 hour for acyclovir triphosphate.[1][6] This prolonged presence of the active drug allows for sustained inhibition of viral replication, even with less frequent dosing.[8]

Quantitative Analysis of Antiviral Activity

The antiviral efficacy of Penciclovir has been quantified through various in vitro assays. The following tables summarize key data comparing Penciclovir and Acyclovir.

Table 1: Inhibition of HSV DNA Polymerase

| Compound | Virus Type | Ki (μM) | Cellular DNA Polymerase α Ki (μM) | Reference |

| Penciclovir-triphosphate | HSV-1 | 8.5 | 175 | [13][14] |

| Penciclovir-triphosphate | HSV-2 | 5.8 | 175 | [13][14] |

| Acyclovir-triphosphate | HSV-1 & HSV-2 | 0.07 | 3.8 | [13][14] |

Table 2: In Vitro Antiviral Efficacy (50% Effective Concentration, EC50)

| Assay | Virus Strain | Penciclovir (mg/L) | Acyclovir (mg/L) | Reference |

| Plaque Reduction Assay | HSV-1 SC16 | 0.8 | 0.6 | [15] |

| Viral Antigen Inhibition Assay | HSV-1 SC16 | 0.6 | 0.7 | [15] |

| 24h Viral DNA Inhibition Assay | HSV-1 SC16 | 0.01 | 0.06 | [15] |

Table 3: 50% Infective Doses (ID50) for Clinical Isolates

| Virus Type | Penciclovir (μg/mL) | Acyclovir (μg/mL) | Reference |

| HSV-1 | 0.5 - 0.8 | Not Specified | [16] |

| HSV-2 | 1.3 - 2.2 | Not Specified | [16] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the anti-HSV activity of Penciclovir.

Plaque Reduction Assay

This assay is the gold standard for determining the susceptibility of HSV isolates to antiviral drugs.[9][5]

Objective: To determine the concentration of an antiviral agent that inhibits the formation of viral plaques by 50% (EC50).

Methodology:

-

Cell Culture: Confluent monolayers of a suitable cell line (e.g., MRC-5, Vero) are prepared in multi-well plates.[17][18]

-

Virus Inoculation: The cell monolayers are infected with a standardized amount of HSV, typically 100 plaque-forming units (PFU) per well.

-

Drug Application: The virus inoculum is removed, and the cells are overlaid with a medium (often containing carboxymethylcellulose or methylcellulose to localize viral spread) containing serial dilutions of the test compound (Penciclovir) and a control (Acyclovir).[18]

-

Incubation: The plates are incubated for a period that allows for the formation of visible plaques (typically 2-3 days).

-

Plaque Visualization and Counting: The cell monolayers are fixed and stained (e.g., with crystal violet), and the number of plaques in each well is counted.

-

Data Analysis: The EC50 value is calculated by determining the drug concentration that reduces the number of plaques by 50% compared to the virus control (no drug).

Virus Yield Reduction Assay

This assay measures the ability of an antiviral compound to inhibit the production of infectious virus particles.

Objective: To quantify the reduction in the yield of infectious virus in the presence of an antiviral agent.

Methodology:

-

Cell Culture and Infection: Confluent cell monolayers are infected with HSV at a specific multiplicity of infection (MOI).[17]

-

Drug Treatment: After a viral adsorption period, the inoculum is removed, and the cells are incubated with a medium containing various concentrations of the test compound.

-

Incubation: The infected cells are incubated for a defined period (e.g., 24 or 72 hours) to allow for viral replication.[15][17]

-

Virus Harvest: The cells and supernatant are harvested, and the cells are lysed (e.g., by freeze-thawing) to release intracellular virus.

-

Virus Titration: The total amount of infectious virus in the harvest is quantified by plaque assay on fresh cell monolayers.

-

Data Analysis: The reduction in virus yield at each drug concentration is calculated relative to the untreated virus control. The 99% effective concentration (EC99) is often determined.[15]

DNA Polymerase Inhibition Assay

This biochemical assay directly measures the inhibitory effect of the activated drug on the viral DNA polymerase.

Objective: To determine the inhibition constant (Ki) of Penciclovir triphosphate for HSV DNA polymerase.

Methodology:

-

Enzyme and Substrate Preparation: Partially purified HSV DNA polymerase is used.[19] A reaction mixture is prepared containing a template-primer (e.g., activated calf thymus DNA), radiolabeled dNTPs, and varying concentrations of the natural substrate (dGTP) and the inhibitor (Penciclovir triphosphate).

-

Enzyme Reaction: The DNA polymerase is added to initiate the reaction, and the mixture is incubated at an optimal temperature for a specific time.

-

Quantification of DNA Synthesis: The amount of radiolabeled dNTP incorporated into the newly synthesized DNA is measured, typically by acid precipitation followed by scintillation counting.

-

Data Analysis: The Ki value is determined using kinetic analysis, such as a Dixon plot, which illustrates the competitive nature of the inhibition.[13]

Mechanisms of Resistance

Resistance to Penciclovir in HSV can arise from mutations in two primary viral genes:

-

Thymidine Kinase (TK) Gene: This is the most common mechanism of resistance.[1][12] Mutations can lead to a deficient or altered TK enzyme that is unable to efficiently phosphorylate Penciclovir, thus preventing its activation.[9][5] HSV strains with deficient TK are often cross-resistant to acyclovir.[1][7]

-

DNA Polymerase Gene: Less frequently, mutations in the DNA polymerase gene can alter the enzyme's structure, reducing its affinity for Penciclovir triphosphate.[1][9][5]

Conclusion

The mechanism of action of Penciclovir against Herpes Simplex Virus is a paradigm of targeted antiviral therapy. Its efficacy is rooted in its selective activation by viral thymidine kinase and the subsequent potent and sustained inhibition of viral DNA polymerase by its triphosphate form. The prolonged intracellular half-life of the active metabolite provides a distinct therapeutic advantage. A thorough understanding of these molecular interactions and the experimental methodologies used to elucidate them is fundamental for the ongoing development of novel antiherpetic agents and for managing the emergence of drug resistance.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. penciclovir [drugcentral.org]

- 3. What is the mechanism of Penciclovir? [synapse.patsnap.com]

- 4. Penciclovir - Wikipedia [en.wikipedia.org]

- 5. journals.asm.org [journals.asm.org]

- 6. youtube.com [youtube.com]

- 7. drugs.com [drugs.com]

- 8. Herpesviruses 2000: Penciclovir [web.stanford.edu]

- 9. Resistance of herpes simplex viruses to nucleoside analogues: mechanisms, prevalence, and management - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Antiviral therapy of HSV-1 and -2 - Human Herpesviruses - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Herpes Simplex Virus Resistance to Acyclovir and Penciclovir after Two Decades of Antiviral Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Characterization of Herpes Simplex Viruses Selected in Culture for Resistance to Penciclovir or Acyclovir - PMC [pmc.ncbi.nlm.nih.gov]

- 13. journals.asm.org [journals.asm.org]

- 14. Mode of antiviral action of penciclovir in MRC-5 cells infected with herpes simplex virus type 1 (HSV-1), HSV-2, and varicella-zoster virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Activity of penciclovir in antiviral assays against herpes simplex virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. In vitro activities of penciclovir and acyclovir against herpes simplex virus types 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. academic.oup.com [academic.oup.com]

- 18. Susceptibilities of Herpes Simplex Viruses to Penciclovir and Acyclovir in Eight Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Inhibition of herpes simplex virus-induced DNA polymerase activity and viral DNA replication by 9-(2-hydroxyethoxymethyl)guanine and its triphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Mechanism of Penciclovir Sodium: A Technical Guide to the Inhibition of Viral DNA Polymerase

For Researchers, Scientists, and Drug Development Professionals

Abstract

Penciclovir, a synthetic acyclic guanine nucleoside analogue, is a potent antiviral agent effective against several herpesviruses, including Herpes Simplex Virus types 1 (HSV-1) and 2 (HSV-2), and Varicella-Zoster Virus (VZV). Its efficacy stems from its selective conversion to the active triphosphate form within virus-infected cells and its subsequent competitive inhibition of viral DNA polymerase, a critical enzyme for viral replication. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning Penciclovir's antiviral activity, detailed experimental protocols for its evaluation, and a comprehensive summary of its quantitative inhibitory data.

Mechanism of Action: A Two-Step Targeted Approach

Penciclovir is administered as a prodrug, often as famciclovir for improved oral bioavailability, which is rapidly converted to penciclovir in the body. The antiviral activity of penciclovir is dependent on its phosphorylation to the active triphosphate form, a process that occurs preferentially in virus-infected cells.[1][2] This selectivity is a cornerstone of its favorable safety profile.

Selective Phosphorylation in Infected Cells

The activation of penciclovir is a two-step enzymatic process:

-

Viral Thymidine Kinase (TK) Mediated Monophosphorylation: In cells infected with herpesviruses, the viral TK efficiently phosphorylates penciclovir to penciclovir monophosphate.[2] This initial step is the rate-limiting factor and is significantly less efficient with cellular thymidine kinases, leading to a much higher concentration of the monophosphate in infected cells compared to uninfected cells.

-

Cellular Kinase Mediated Di- and Triphosphorylation: Cellular kinases then further phosphorylate penciclovir monophosphate to its diphosphate and subsequently to its active triphosphate form, penciclovir triphosphate (PCV-TP).[3]

This selective activation process is a key reason for penciclovir's low cytotoxicity in healthy cells.

Inhibition of Viral DNA Polymerase

The active metabolite, PCV-TP, acts as a competitive inhibitor of viral DNA polymerase, where it competes with the natural substrate, deoxyguanosine triphosphate (dGTP).[1][4] The structural similarity between PCV-TP and dGTP allows it to bind to the active site of the viral enzyme, thereby impeding the process of viral DNA synthesis.

The Nuance of Chain Termination

While PCV-TP is incorporated into the growing viral DNA chain, it is important to note that it is not an obligate chain terminator in the same way as acyclovir triphosphate.[1][4] Acyclovir lacks a 3'-hydroxyl group, which is essential for the formation of the phosphodiester bond with the next incoming nucleotide, thus causing immediate chain termination. Penciclovir, on the other hand, possesses a hydroxyl group that is structurally analogous to the 3'-hydroxyl of a natural deoxynucleoside. However, its incorporation can still significantly hinder or slow down the rate of DNA chain elongation, effectively disrupting viral replication.

Quantitative Data on Penciclovir's Inhibitory Activity

The potency of penciclovir and its active triphosphate form has been quantified through various in vitro assays. The following tables summarize key inhibitory parameters.

Table 1: Inhibition of Viral DNA Polymerases by Penciclovir Triphosphate (PCV-TP)

| Virus | Enzyme | Parameter | Value (µM) | Competitive with | Reference(s) |

| HSV-1 | DNA Polymerase | Ki | 8.5 | dGTP | [1][5] |

| HSV-2 | DNA Polymerase | Ki | 5.8 | dGTP | [1][5] |

| Hepatitis B Virus (HBV) | DNA Polymerase-RT (R-enantiomer of PCV-TP) | IC50 | 2.5 | - | [6] |

| Hepatitis B Virus (HBV) | DNA Polymerase-RT (S-enantiomer of PCV-TP) | IC50 | 11 | - | [6] |

| Hepatitis B Virus (HBV) | DNA Polymerase-RT (R-enantiomer of PCV-TP) | Ki (est.) | ~0.03 | dGTP | [6] |

| Hepatitis B Virus (HBV) | DNA Polymerase-RT (S-enantiomer of PCV-TP) | Ki (est.) | ~0.04 | dGTP | [6] |

| Human | DNA Polymerase α | Ki | 175 | - | [1][5] |

IC50: Half-maximal inhibitory concentration; Ki: Inhibition constant; est.: estimated.

Table 2: Antiviral Activity of Penciclovir in Cell Culture

| Virus | Cell Line | Assay Type | Parameter | Value (mg/L) | Reference(s) |

| HSV-1 (SC16) | MRC-5 | Plaque Reduction | EC50 | 0.8 | [7] |

| HSV-1 (SC16) | MRC-5 | Viral Antigen Inhibition | EC50 | 0.6 | [7] |

| HSV-1 (SC16) | MRC-5 | 24h Viral DNA Inhibition | EC50 | 0.01 | [7] |

| HSV-1 (SC16) | MRC-5 | 24h Virus Yield Reduction | EC99 | 0.6 | [7] |

| HSV-1 (Clinical Isolates) | - | 50% Infective Dose | ID50 | 0.5 - 0.8 µg/ml | [8] |

| HSV-2 (Clinical Isolates) | - | 50% Infective Dose | ID50 | 1.3 - 2.2 µg/ml | [8] |

EC50: Half-maximal effective concentration; EC99: 99% effective concentration; ID50: 50% infective dose.

Table 3: Intracellular Half-life of Penciclovir Triphosphate (PCV-TP)

A distinguishing feature of penciclovir is the prolonged intracellular half-life of its active triphosphate form compared to that of acyclovir triphosphate. This contributes to its sustained antiviral effect.

| Virus | Cell Line | PCV-TP Half-life (hours) | Acyclovir-TP Half-life (hours) | Reference(s) |

| HSV-2 | MRC-5 | 20 | 1 | [1][4] |

| VZV | MRC-5 | 7 | Not Detected | [1][4] |

| HBV-transfected HepG2 | - | ~18 | - | [6] |

Experimental Protocols

The following sections outline the methodologies for key experiments used to characterize the antiviral activity and mechanism of action of penciclovir.

Viral DNA Polymerase Inhibition Assay (Determination of Ki)

Objective: To determine the inhibition constant (Ki) of PCV-TP for viral DNA polymerase.

Principle: This assay measures the effect of different concentrations of the inhibitor (PCV-TP) on the rate of DNA synthesis catalyzed by purified viral DNA polymerase in the presence of varying concentrations of the natural substrate (dGTP). The data is then analyzed using Michaelis-Menten kinetics and a Dixon or Lineweaver-Burk plot to determine the Ki value and the mode of inhibition.

Methodology:

-

Enzyme and Substrates: Purified recombinant viral DNA polymerase is used. The reaction mixture contains a DNA template-primer (e.g., activated calf thymus DNA), a mixture of dATP, dCTP, dTTP, and radiolabeled dGTP (e.g., [³H]dGTP), and varying concentrations of dGTP.

-

Inhibitor: A range of concentrations of PCV-TP is added to the reaction mixtures.

-

Reaction: The reaction is initiated by the addition of the enzyme and incubated at an optimal temperature (e.g., 37°C) for a defined period.

-

Quantification: The reaction is stopped, and the amount of radiolabeled dGTP incorporated into the DNA is quantified by methods such as trichloroacetic acid (TCA) precipitation followed by scintillation counting.

-

Data Analysis: The initial reaction velocities are plotted against the substrate concentration for each inhibitor concentration. A Lineweaver-Burk or Dixon plot is then used to determine the Vmax, Km, and Ki values.

Plaque Reduction Assay (Determination of EC50)

Objective: To determine the concentration of penciclovir that inhibits virus-induced plaque formation by 50% (EC50).

Principle: This cell-based assay measures the ability of a compound to inhibit the cytopathic effect (plaque formation) of a virus in a cell monolayer.

Methodology:

-

Cell Culture: A monolayer of susceptible cells (e.g., MRC-5) is grown in multi-well plates.

-

Virus Infection: The cell monolayers are infected with a known amount of virus (e.g., 100 plaque-forming units).

-

Drug Treatment: After a period of virus adsorption, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing methylcellulose) containing serial dilutions of penciclovir.

-

Incubation: The plates are incubated for a period sufficient for plaque formation (e.g., 2-3 days).

-

Plaque Visualization and Counting: The cell monolayers are fixed and stained (e.g., with crystal violet), and the number of plaques in each well is counted.

-

Data Analysis: The percentage of plaque inhibition is calculated for each drug concentration relative to the untreated virus control. The EC50 value is determined by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.

Measurement of Intracellular Half-life of Penciclovir Triphosphate

Objective: To determine the stability and persistence of the active PCV-TP within infected cells.

Principle: Virus-infected cells are incubated with radiolabeled penciclovir for a period to allow for its conversion to PCV-TP. The external drug is then removed, and the intracellular concentration of PCV-TP is measured at various time points.

Methodology:

-

Cell Infection and Drug Treatment: Virus-infected cells (e.g., HSV-2-infected MRC-5 cells) are incubated with radiolabeled penciclovir (e.g., [³H]penciclovir) for a defined period.[5]

-

Drug Removal: The cells are thoroughly washed to remove any extracellular drug.

-

Time Course Sampling: At various time points after drug removal, the cells are harvested.

-

Extraction of Intracellular Metabolites: The intracellular metabolites are extracted from the cells (e.g., using perchloric acid or ethanol).

-

HPLC Analysis: The cell extracts are analyzed by high-performance liquid chromatography (HPLC) to separate penciclovir and its phosphorylated metabolites (monophosphate, diphosphate, and triphosphate).

-

Quantification: The amount of radiolabeled PCV-TP at each time point is quantified using a radioactivity detector.

-

Half-life Calculation: The intracellular half-life of PCV-TP is calculated by plotting the concentration of PCV-TP against time and fitting the data to an exponential decay curve.

Conclusion

Penciclovir's efficacy as an antiviral agent is rooted in its highly selective activation within virus-infected cells and the potent inhibitory action of its triphosphate metabolite on viral DNA polymerase. Its competitive inhibition of dGTP incorporation and its remarkably long intracellular half-life contribute to its sustained antiviral activity. The detailed understanding of its mechanism of action, supported by robust quantitative data and well-defined experimental protocols, continues to underscore its importance in the management of herpesvirus infections and provides a valuable framework for the development of new antiviral therapies.

References

- 1. Mode of antiviral action of penciclovir in MRC-5 cells infected with herpes simplex virus type 1 (HSV-1), HSV-2, and varicella-zoster virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Penciclovir? [synapse.patsnap.com]

- 3. Penciclovir | C10H15N5O3 | CID 135398748 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Mode of antiviral action of penciclovir in MRC-5 cells infected with herpes simplex virus type 1 (HSV-1), HSV-2, and varicella-zoster virus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. Inhibition of hepatitis B virus DNA polymerase by enantiomers of penciclovir triphosphate and metabolic basis for selective inhibition of HBV replication by penciclovir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Activity of penciclovir in antiviral assays against herpes simplex virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

Penciclovir Sodium: A Comprehensive Technical Guide to its Chemical Synthesis and Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Penciclovir is a potent guanosine analogue antiviral drug, highly effective against various herpesviruses, including Herpes Simplex Virus (HSV-1 and HSV-2) and Varicella-Zoster Virus (VZV).[1][2] Its clinical utility, however, is primarily in topical applications due to poor oral bioavailability.[3][4] This limitation spurred the development of derivatives, most notably the prodrug Famciclovir, which is readily converted to Penciclovir in vivo. This technical guide provides an in-depth exploration of the chemical synthesis of Penciclovir, its sodium salt, and key derivatives. It includes detailed experimental protocols, quantitative data from various synthetic strategies, and visualizations of synthetic and biological pathways to serve as a comprehensive resource for researchers in medicinal chemistry and drug development.

Chemical Synthesis of Penciclovir

The synthesis of Penciclovir, chemically known as 9-[4-hydroxy-3-(hydroxymethyl)butyl]guanine, involves the crucial step of regioselectively alkylating a guanine or a protected guanine precursor at the N-9 position with a suitable acyclic side chain.[3][5] A significant challenge in purine chemistry is controlling the alkylation to favor the N-9 isomer over the N-7 isomer.[3] Various strategies have been developed to optimize this selectivity and improve overall yield.

A common and effective approach starts with a protected purine, such as 2-amino-6-chloropurine, and couples it with a protected form of the acyclic side chain.[3][5][6] Subsequent hydrolysis or deprotection steps yield the final Penciclovir molecule.

General Synthetic Workflow

The synthesis can be broadly categorized into three main stages: preparation of the purine base, synthesis of the acyclic side chain, and their subsequent coupling and deprotection. An improved industrial synthesis utilizes N2-acetyl-7-benzylguanine and a cyclic side chain precursor, 6,6-dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione, to achieve regioselective coupling at the N-9 position in good yield.[7] Another practical method involves the highly N-9 selective alkylation of 2-amino-6-chloropurine with a protected side-chain precursor, 2-(2-phenyl-1,3-dioxan-5-yl)ethanol, achieving a 94% yield for this key step.[5]

Caption: General Synthetic Workflow for Penciclovir.

Experimental Protocol: Synthesis of Penciclovir from a Chloropurine Intermediate

This protocol is a representative example based on the common synthetic route involving the hydrolysis of a protected intermediate.

Reaction: 9-(4-Acetoxy-3-acetoxymethylbutyl)-2-amino-6-chloropurine to Penciclovir[8]

-

Reaction Setup: Weigh 978.40 g (2.75 mol) of 9-(4-Acetoxy-3-acetoxymethylbutyl)-2-amino-6-chloropurine (the intermediate).

-

Hydrolysis: Add the intermediate to 8.25 L of 2M hydrochloric acid. Heat the mixture to reflux and maintain for 3 hours.

-

Cooling & Neutralization: Cool the reaction mixture to room temperature. Add 14M sodium hydroxide solution to adjust the pH to 14.0.

-

Extraction: Wash the aqueous phase with ethyl acetate to remove impurities.

-

Precipitation: To the remaining aqueous phase, add 6M hydrochloric acid to adjust the pH to neutral. A large volume of white crystals will precipitate.

-

Isolation: Filter the precipitate, wash with water, and then dry under a vacuum to obtain Penciclovir.

Quantitative Data: Synthesis Yield

The efficiency of Penciclovir synthesis varies depending on the chosen route and specific reaction conditions. The table below summarizes reported yields for key transformations.

| Reaction Step | Starting Material | Product | Yield (%) | Reference |

| Hydrolysis | 9-(4-Acetoxy-3-acetoxymethylbutyl)-2-amino-6-chloropurine | Penciclovir | 97.0% | [8] |

| N-9 Alkylation | 2-amino-6-chloropurine & 2-(2-phenyl-1,3-dioxan-5-yl)ethanol | N-9 Alkylated Purine | 94% | [5] |

| Esterification | 6-deoxypenciclovir & N-Cbz-amino acids | Mono-O-ester derivatives | 47-55% | [9] |

| Esterification | 6-deoxypenciclovir & N-Cbz-amino acids | Di-O-ester derivatives | 20-29% | [9] |

This compound

Penciclovir itself has low water solubility (1.7 mg/mL at 20°C).[3] To overcome this for specific formulations and research applications, the highly water-soluble sodium salt is prepared.[3]

-

Properties: this compound (BRL-39123A) is a stable, crystalline monohydrate.[3] Its solubility in water at 20°C is greater than 200 mg/mL.[3]

-

Preparation: The sodium salt is typically prepared by treating Penciclovir with an equimolar amount of sodium hydroxide or sodium methoxide in a suitable solvent, followed by precipitation or lyophilization.

Synthesis of Penciclovir Derivatives

The development of Penciclovir derivatives has been crucial for improving its pharmacokinetic properties, particularly oral bioavailability.

Famciclovir: The Oral Prodrug

Famciclovir is the diacetyl ester prodrug of Penciclovir.[10] After oral administration, it is rapidly absorbed and undergoes enzymatic hydrolysis in the intestine and liver to form Penciclovir.[11]

A common synthetic route to Famciclovir involves the reaction of 2-amino-6-chloropurine with triethyl 3-bromopropane-1,1,1-tricarboxylate.[10][12] This is followed by a series of steps including decarboxylation, reduction, and esterification to yield the final product.[10]

Caption: Synthetic Pathway for Famciclovir.

Acyclic Nucleoside Phosphonates (ANPs)

Acyclic Nucleoside Phosphonates are analogues where the phosphate ester linkage is replaced by a more stable phosphonomethyl ether moiety.[13] This modification bypasses the need for the initial, often rate-limiting, viral kinase-dependent phosphorylation step required for the activation of nucleoside analogues like Penciclovir.[13][14] This gives them activity against viruses that lack a specific thymidine kinase.[13] The synthesis of these derivatives typically involves coupling a purine or pyrimidine base with a pre-synthesized phosphonate side chain under conditions such as a Mitsunobu reaction.[15][16]

Other Ester Prodrugs

To further explore and optimize oral bioavailability, various other ester derivatives of Penciclovir and its analogues (like 6-deoxypenciclovir) have been synthesized.[9] For instance, amino acid esters of 6-deoxypenciclovir were synthesized using conventional DCC/DMAP coupling methods, yielding both mono- and di-O-ester derivatives.[9] Of these, the O-L-valinate and O-L-isoleucinate esters showed significantly enhanced oral bioavailability of Penciclovir in animal models.[9]

Mechanism of Action: Viral DNA Polymerase Inhibition

Penciclovir is a selective antiviral agent that requires activation within virus-infected cells.[1][3] Its mechanism of action ensures that it has a minimal effect on uninfected host cells.[1][17]

-

Selective Phosphorylation: In a cell infected with a herpesvirus, viral thymidine kinase (TK) recognizes Penciclovir and catalyzes its phosphorylation to Penciclovir monophosphate.[1][17][18] This initial step is the rate-limiting and selectivity-determining step, as cellular kinases phosphorylate the parent drug much less efficiently.[1][3]

-

Conversion to Triphosphate: Host cell kinases then further phosphorylate the monophosphate form to the active Penciclovir triphosphate.[1][3][18]

-

Inhibition of Viral DNA Polymerase: Penciclovir triphosphate acts as a competitive inhibitor of the viral DNA polymerase, competing with the natural substrate, deoxyguanosine triphosphate (dGTP).[17][18] This inhibits the synthesis of viral DNA, thereby halting viral replication.[4][18]

A key advantage of Penciclovir is the long intracellular half-life of its active triphosphate form (10-20 hours in HSV-infected cells), which is significantly longer than that of acyclovir triphosphate (0.7-1 hour).[1][18] This prolonged intracellular presence likely contributes to its potent antiviral effect.[19]

Caption: Mechanism of Action of Penciclovir.

Conclusion

The chemical synthesis of Penciclovir and its derivatives represents a significant area of research in medicinal chemistry, driven by the need for effective antiviral therapies. While the synthesis of the parent molecule is well-established, ongoing innovations focus on improving yield, regioselectivity, and developing novel prodrugs with enhanced pharmacokinetic profiles. The development of Famciclovir stands as a landmark success in prodrug strategy, effectively converting a topically limited drug into a systemically available agent. The continued exploration of derivatives like acyclic nucleoside phosphonates and alternative esters holds promise for creating next-generation antivirals with broader spectrums of activity and improved therapeutic indices. This guide provides a foundational resource for professionals engaged in the synthesis, modification, and development of this important class of antiviral compounds.

References

- 1. Penciclovir - Wikipedia [en.wikipedia.org]

- 2. Penciclovir | C10H15N5O3 | CID 135398748 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. newdrugapprovals.org [newdrugapprovals.org]

- 4. This compound | guanosine analog | HSV | antiviral drug | CAS# 97845-62-0 | InvivoChem [invivochem.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and antiviral activity of 9-[4-hydroxy-3-(hydroxymethyl)but-1-yl]purines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Improved industrial syntheses of penciclovir and famciclovir using N2-acetyl-7-benzylguanine and a cyclic side chain precursor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Penciclovir synthesis - chemicalbook [chemicalbook.com]

- 9. Synthesis and evaluation of amino acid esters of 6-deoxypenciclovir as potential prodrugs of penciclovir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. issplc.com [issplc.com]

- 11. What is the mechanism of Famciclovir? [synapse.patsnap.com]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis of the 5-Phosphonopent-2-en-1-yl Nucleosides: A New Class of Antiviral Acyclic Nucleoside Phosphonates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Overview of Biologically Active Nucleoside Phosphonates [frontiersin.org]

- 15. Synthesis and antiviral activities of fluorinated acyclic nucleoside phosphonates - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. What is the mechanism of Penciclovir? [synapse.patsnap.com]

- 18. go.drugbank.com [go.drugbank.com]

- 19. journals.asm.org [journals.asm.org]

In Vitro Cytotoxicity of Penciclovir Sodium: A Technical Guide

Executive Summary: This technical guide provides an in-depth overview of the core in vitro cytotoxicity assays relevant to the evaluation of Penciclovir Sodium. Penciclovir, a synthetic guanosine analogue, is a potent antiviral agent characterized by its high selectivity and low toxicity to uninfected host cells.[1][2] This document details the fundamental mechanism of action that confers this selectivity. It further provides comprehensive experimental protocols for key cytotoxicity assays, including MTT, Lactate Dehydrogenase (LDH), and apoptosis detection methods. Quantitative data from published studies are summarized in tabular format for comparative analysis. Additionally, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a clear understanding of the underlying principles and procedures for researchers, scientists, and drug development professionals.

Introduction to this compound

Penciclovir is an antiviral medication used in the treatment of infections caused by herpes simplex virus types 1 and 2 (HSV-1, HSV-2) and varicella-zoster virus (VZV).[2][3] As a nucleoside analogue, it exhibits a favorable safety profile with negligible cytotoxicity to healthy, uninfected cells.[1][4] The evaluation of potential cytotoxicity is a critical step in the preclinical development of any therapeutic agent. In vitro cytotoxicity assays serve as foundational tools to assess a compound's effect on cellular viability, proliferation, and membrane integrity, thereby providing essential data on its safety and therapeutic index.

Mechanism of Action: The Basis for Selective Toxicity

The low cytotoxicity of Penciclovir stems from its selective mechanism of action, which is contingent on the presence of viral enzymes.[1][3]

-

Selective Phosphorylation: Penciclovir is inactive in its initial form.[1] In a virally infected cell, a virus-specific enzyme, thymidine kinase (TK), phosphorylates Penciclovir into Penciclovir-monophosphate.[3][5] This initial phosphorylation is the rate-limiting step and occurs significantly less rapidly by cellular thymidine kinases, leading to a much higher concentration of the active form in infected cells compared to uninfected ones.[1][4]

-

Conversion to Active Triphosphate: Cellular kinases subsequently convert the monophosphate form into the active Penciclovir-triphosphate.[3][5]

-

Inhibition of Viral DNA Polymerase: Penciclovir-triphosphate acts as a competitive inhibitor of viral DNA polymerase, competing with the natural substrate, deoxyguanosine triphosphate (dGTP).[5][6] This binding is much more affine for viral DNA polymerase than for human DNA polymerases.[1][4] Incorporation of Penciclovir-triphosphate into the growing viral DNA chain effectively halts its elongation and, consequently, viral replication.[3]

-

High Intracellular Half-Life: The active triphosphate form of Penciclovir persists within infected cells for a prolonged period, with reported half-lives of 10-20 hours in HSV-infected cells, compared to approximately 1 hour for the active form of acyclovir.[5][6]

This multi-step, virus-dependent activation ensures that the cytotoxic potential of the drug is primarily unleashed only within infected cells, sparing healthy host cells.[5]

Figure 1. Mechanism of selective activation and action of Penciclovir in a virus-infected cell.

Core In Vitro Cytotoxicity Assays

To evaluate the potential cytotoxic effects of this compound, a panel of standardized in vitro assays is employed. These assays measure different cellular parameters, providing a comprehensive profile of the drug's impact on cell health.

MTT Assay (Cell Viability)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability.[7][8] Viable cells with active metabolism contain mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into a purple formazan product.[7][8] The quantity of this formazan, measured spectrophotometrically, is directly proportional to the number of living cells.[7]

-

Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁵ cells/well) in 100 µL of culture medium. Incubate overnight under standard conditions (e.g., 37°C, 5% CO₂) to allow for cell attachment.[9]

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the overnight culture medium from the wells and add 100 µL of the various drug concentrations (and a vehicle control).

-

Incubation: Incubate the plate for a desired exposure period (e.g., 24, 48, or 72 hours).[9]

-

MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well for a final concentration of approximately 0.5 mg/mL.[8]

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

-

Solubilization: Carefully remove the MTT-containing medium. Add 100-150 µL of a solubilization solution (e.g., DMSO, acidified isopropanol, or SDS solution) to each well to dissolve the purple formazan crystals.[7][8]

-

Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[8] Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. A reference wavelength of >650 nm may be used to reduce background noise.[8]

Figure 2. Standard experimental workflow for the MTT cell viability assay.

Lactate Dehydrogenase (LDH) Assay (Membrane Integrity)

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium.[10][11] LDH is a stable enzyme present in all cells; its release into the supernatant is an indicator of compromised cell membrane integrity, a hallmark of necrosis or late-stage apoptosis.[11][12] The assay is based on a coupled enzymatic reaction where LDH converts lactate to pyruvate, which in turn reduces NAD+ to NADH. The NADH then reduces a tetrazolium salt to a colored formazan product, which can be quantified.[11]

-

Cell Plating and Treatment: Plate and treat cells with this compound in a 96-well plate as described in the MTT protocol (Steps 1-3). Include appropriate controls: untreated cells (low control), cells treated with a lysis buffer (high control), and medium-only (background).

-

Supernatant Collection: After the incubation period, centrifuge the plate at a low speed (e.g., 250 x g for 10 minutes) to pellet the cells.

-

Sample Transfer: Carefully transfer a portion of the cell-free supernatant (e.g., 50 µL) from each well to a new, flat-bottom 96-well plate.

-

Reaction Mixture: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing the substrate, cofactor, and dye). Add the reaction mixture (e.g., 50 µL) to each well containing the supernatant.

-

Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

-

Stop Reaction: Add a stop solution (if required by the kit) to each well.

-

Absorbance Reading: Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.

-

Calculation: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Sample Abs - Low Control Abs) / (High Control Abs - Low Control Abs)] x 100

Figure 3. Standard experimental workflow for the LDH cytotoxicity assay.

Apoptosis Assays

Apoptosis, or programmed cell death, is a distinct process from necrosis.[13] Studies have shown that Penciclovir can induce apoptosis in HSV thymidine kinase-transformed cells.[14] Several assays can distinguish between viable, apoptotic, and necrotic cells.

-

Annexin V & Propidium Iodide (PI) Staining: This is a common flow cytometry-based method. In early apoptosis, the membrane phospholipid phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[15] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and can be used to identify early apoptotic cells.[15] Propidium Iodide (PI) is a fluorescent nuclear dye that cannot cross the intact membrane of live or early apoptotic cells. It can, however, enter late-stage apoptotic and necrotic cells with compromised membrane integrity, where it intercalates with DNA.[15][16] Dual staining allows for the differentiation of four cell populations:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells (primary): Annexin V-negative and PI-positive.

-

-

Cell Culture and Treatment: Culture and treat cells with this compound in a suitable format (e.g., 6-well plates).

-

Cell Harvesting: After treatment, harvest both adherent and floating cells. For adherent cells, use a gentle dissociation agent like trypsin or EDTA. Centrifuge to pellet the cells.

-

Washing: Wash the cells once with cold PBS and then once with 1X Annexin V Binding Buffer.

-

Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Analyze the stained cells by flow cytometry within one hour. The FITC signal is typically detected in the FL1 channel and the PI signal in the FL2 or FL3 channel.

Figure 4. Experimental workflow for apoptosis detection using Annexin V and Propidium Iodide staining.

Quantitative Data Summary

The following tables summarize key quantitative data regarding the in vitro activity and selectivity of Penciclovir. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[17]

Table 1: In Vitro IC50 Values of Penciclovir (PCV) and Acyclovir (ACV) against Herpes Simplex Virus (HSV) in Different Cell Lines

| Cell Line | Virus Strain | PCV IC50 (µg/mL) | ACV IC50 (µg/mL) |

| Vero | HSV-1 SC16 | 1.05 ± 0.17 | 0.13 ± 0.02 |

| HSV-2 333 | 3.51 ± 0.65 | 0.50 ± 0.16 | |

| A549 | HSV-1 SC16 | 0.23 ± 0.06 | 0.21 ± 0.07 |

| HSV-2 333 | 0.22 ± 0.05 | 0.26 ± 0.07 | |

| Hs68 | HSV-1 SC16 | 0.35 ± 0.06 | 0.28 ± 0.04 |

| HSV-2 333 | 0.33 ± 0.09 | 0.26 ± 0.03 | |

| WI-38 VA-13 | HSV-1 SC16 | 0.10 ± 0.01 | 0.39 ± 0.06 |

| HSV-2 333 | 0.08 ± 0.01 | 0.44 ± 0.06 | |

| MRC-5 | HSV-1 SC16 | 0.39 ± 0.09 | 0.20 ± 0.03 |

| HSV-2 333 | 0.54 ± 0.10 | 0.26 ± 0.04 | |

| HEL 299 | HSV-1 SC16 | 0.18 ± 0.04 | 0.09 ± 0.01 |

| HSV-2 333 | 0.35 ± 0.06 | 0.09 ± 0.01 | |

| SCC-25 | HSV-1 SC16 | 0.20 ± 0.04 | 0.19 ± 0.04 |

| HSV-2 333 | 0.21 ± 0.03 | 0.23 ± 0.03 |

Data adapted from a plaque reduction assay study. Values are mean ± standard deviation.[18]

Table 2: Comparative Inhibition Constants (Ki) and Intracellular Half-Life

| Parameter | Penciclovir-Triphosphate | Acyclovir-Triphosphate |

| Ki for HSV-1 DNA Polymerase | 8.5 µM | 0.07 µM |

| Ki for HSV-2 DNA Polymerase | 5.8 µM | 0.07 µM |

| Ki for Cellular DNA Polymerase α | 175 µM | 3.8 µM |

| Intracellular Half-Life (HSV-2 infected cells) | 20 hours | 1 hour |

Data sourced from a study on the mode of antiviral action in MRC-5 cells.[6]

Conclusion

The in vitro evaluation of this compound demonstrates its high selectivity and low intrinsic cytotoxicity, which is directly attributable to its virus-specific activation mechanism. A comprehensive assessment using a combination of assays, such as MTT for metabolic viability, LDH for membrane integrity, and Annexin V/PI staining for apoptosis, provides a robust understanding of the compound's cellular effects. The quantitative data consistently show that while Penciclovir is a potent inhibitor of viral replication, its impact on uninfected cells is minimal, underscoring its favorable safety profile for therapeutic use. This guide provides the foundational protocols and conceptual framework for the continued investigation and quality control of this compound in a drug development and research setting.

References

- 1. Penciclovir - Wikipedia [en.wikipedia.org]

- 2. selleckchem.com [selleckchem.com]

- 3. What is the mechanism of Penciclovir? [synapse.patsnap.com]

- 4. newdrugapprovals.org [newdrugapprovals.org]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Mode of antiviral action of penciclovir in MRC-5 cells infected with herpes simplex virus type 1 (HSV-1), HSV-2, and varicella-zoster virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. MTT assay protocol | Abcam [abcam.com]

- 9. texaschildrens.org [texaschildrens.org]

- 10. Use of lactate dehydrogenase to evaluate the anti-viral activity against influenza A virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. LDH assay kit guide: Principles and applications | Abcam [abcam.com]

- 12. researchgate.net [researchgate.net]

- 13. アポトーシスのイメージング | Thermo Fisher Scientific - JP [thermofisher.com]

- 14. Ganciclovir and penciclovir, but not acyclovir, induce apoptosis in herpes simplex virus thymidine kinase-transformed baby hamster kidney cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Apoptosis and Necrosis Assay (Flow Cytometry) | Cyprotex - Evotec [evotec.com]

- 16. Monitoring drug induced apoptosis and treatment sensitivity in non-small cell lung carcinoma using dielectrophoresis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy [mdpi.com]

- 18. Susceptibilities of Herpes Simplex Viruses to Penciclovir and Acyclovir in Eight Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

Basic properties of Penciclovir Sodium for researchers

For Immediate Release

This document provides an in-depth technical overview of the core properties of Penciclovir Sodium, an antiviral agent. It is intended for researchers, scientists, and drug development professionals, offering detailed data on its chemical and physical characteristics, mechanism of action, and pharmacokinetic profile. This guide also includes methodologies for key experimental assays and visual representations of its mode of action and experimental workflows.

Core Properties of Penciclovir and this compound

Penciclovir is a synthetic acyclic guanine derivative that acts as a potent antiviral agent against various herpesviruses, including Herpes Simplex Virus types 1 (HSV-1) and 2 (HSV-2), and Varicella-Zoster Virus (VZV).[1][2] It is the active metabolite of the oral prodrug famciclovir.[1][3] Due to its poor oral absorption, penciclovir itself is primarily used as a topical treatment.[4][5] The sodium salt form of penciclovir is also utilized, particularly in research and intravenous formulations, offering different solubility characteristics.[3][4][6]

Chemical and Physical Data

A summary of the key chemical and physical properties of Penciclovir and its sodium salt is presented below.

| Property | Penciclovir | This compound |

| Molecular Formula | C₁₀H₁₅N₅O₃[2][4] | C₁₀H₁₄N₅NaO₃[7] |

| Molecular Weight | 253.26 g/mol [4][6] | 275.24 g/mol [7] |

| Appearance | White to pale yellow solid[4][8] | - |

| Melting Point | 275-277 °C (with decomposition)[3][4][8][9] | - |

| Solubility in Water (20°C) | 1.7 mg/mL (at pH 7)[4][6] | >200 mg/mL[3][4][6] |

| Other Solubilities (20°C) | 0.2 mg/mL in methanol, 1.3 mg/mL in propylene glycol[4][10] | ≥41.67 mg/mL in DMSO[11][12] |

| pKa | 3.2 and 9.8[8] | - |

| LogP (n-octanol/water at pH 7.5) | -1.62[4][10] | - |

Pharmacokinetic Profile

The pharmacokinetic parameters of Penciclovir are crucial for understanding its absorption, distribution, metabolism, and excretion.

| Parameter | Value |

| Bioavailability (Topical) | Negligible systemic absorption after topical application.[1][2] |

| Protein Binding | <20%[1][13] |

| Metabolism | In infected cells, it is converted to penciclovir triphosphate.[1][2] Systemically available penciclovir undergoes minimal metabolism.[8] |

| Elimination Half-life | Approximately 2 hours in plasma following intravenous administration.[1][8][14] |

| Intracellular Half-life (Penciclovir Triphosphate) | 10 hours in HSV-1 infected cells and 20 hours in HSV-2 infected cells.[1][15] |

| Excretion | Primarily renal, with approximately 70% of an intravenous dose excreted unchanged in the urine.[14] |

| Volume of Distribution | Approximately 1.5 L/kg.[14] |

Mechanism of Action

Penciclovir is a nucleoside analogue that selectively targets viral replication.[5] Its mechanism of action is a multi-step process that occurs within virus-infected cells.

-

Selective Phosphorylation : Penciclovir is initially inactive.[13] In cells infected with a herpes virus, the viral enzyme thymidine kinase (TK) phosphorylates penciclovir to form penciclovir monophosphate.[1][5] This is the rate-limiting step and occurs much more efficiently by viral TK than by cellular kinases, leading to a high concentration of the monophosphate form in infected cells.[4][13]

-

Conversion to Triphosphate : Cellular kinases then further phosphorylate penciclovir monophosphate to the active form, penciclovir triphosphate.[1][13]

-

Inhibition of Viral DNA Polymerase : Penciclovir triphosphate acts as a competitive inhibitor of the viral DNA polymerase, competing with the natural substrate deoxyguanosine triphosphate (dGTP).[1][5]

-

Chain Termination : Incorporation of penciclovir triphosphate into the growing viral DNA chain results in the termination of DNA synthesis, thus halting viral replication.[5]

The high affinity for viral thymidine kinase and the stability of penciclovir triphosphate within infected cells contribute to its potent antiviral activity.[1][13]

Caption: Mechanism of action of Penciclovir in a herpesvirus-infected cell.

Experimental Protocols

The antiviral activity of this compound is typically evaluated using a variety of in vitro assays. Below are detailed methodologies for key experiments.

Plaque Reduction Assay

This assay is considered the gold standard for measuring the ability of an antiviral compound to inhibit the lytic cycle of a virus.

Objective: To determine the concentration of this compound required to reduce the number of viral plaques by 50% (EC₅₀).

Methodology:

-

Cell Seeding: Plate a suitable host cell line (e.g., Vero cells) in 6- or 12-well plates and grow to confluence.[15]

-

Virus Dilution: Prepare serial dilutions of the virus stock.

-

Infection: Remove the growth medium from the cell monolayers and infect with a standardized amount of virus (e.g., 50 plaque-forming units, PFU) for 1-2 hours at 37°C to allow for viral adsorption.[2][15]

-

Compound Treatment: Prepare serial dilutions of this compound. After the adsorption period, remove the virus inoculum and overlay the cell monolayers with a semi-solid medium (e.g., containing methylcellulose or carboxymethylcellulose) containing the different concentrations of the compound.[2][10]

-

Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-3 days).[10]

-

Plaque Visualization and Counting: Fix the cells (e.g., with methanol) and stain with a dye such as crystal violet to visualize the plaques.[10] Count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque reduction for each compound concentration relative to the virus control (no compound). The EC₅₀ value is determined by regression analysis.[12]

Virus Yield Reduction Assay

This assay measures the effect of an antiviral compound on the production of new infectious virus particles.

Objective: To quantify the reduction in the titer of progeny virus produced in the presence of this compound.

Methodology:

-

Cell Culture and Infection: Grow host cells to confluence in multi-well plates and infect with the virus at a specific multiplicity of infection (MOI).[11][16]

-

Compound Addition: Add serial dilutions of this compound to the infected cell cultures.

-

Incubation: Incubate the cultures for a full viral replication cycle (e.g., 24-48 hours).[11]

-

Virus Harvest: After incubation, lyse the cells (e.g., by freeze-thawing) to release the progeny virus.[12]

-

Virus Titration: Determine the titer of the harvested virus from each treatment condition using a standard titration method, such as a plaque assay or a TCID₅₀ (50% tissue culture infectious dose) assay.[11]

-

Data Analysis: Compare the virus titers from the compound-treated cultures to the untreated control to determine the extent of inhibition.

Cytopathic Effect (CPE) Inhibition Assay

This assay is a high-throughput method to screen for antiviral activity by observing the ability of a compound to protect cells from virus-induced damage.

Objective: To determine the concentration of this compound that inhibits the virus-induced cytopathic effect by 50%.

Methodology:

-

Cell Plating: Seed host cells in 96-well microplates.[13]

-

Compound and Virus Addition: Add serial dilutions of this compound to the wells, followed by the addition of a standardized amount of virus.[3][13] Include cell control (no virus, no compound) and virus control (virus, no compound) wells.

-

Incubation: Incubate the plates at 37°C until CPE is fully developed in the virus control wells (typically 3-7 days).[13][17]

-

CPE Assessment: The CPE can be assessed visually by microscopy. For quantitative analysis, cell viability can be measured using a dye such as neutral red or crystal violet, or by using a cell viability assay (e.g., MTT assay).[1][13]

-

Data Analysis: The concentration of the compound that protects 50% of the cells from CPE is calculated.

Caption: General experimental workflow for in vitro antiviral activity testing.

Conclusion

This compound is a well-characterized antiviral compound with a selective mechanism of action against herpesviruses. Its favorable physicochemical and pharmacokinetic properties, particularly the high intracellular concentration and long half-life of its active triphosphate form, make it an effective therapeutic agent. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this compound and other potential antiviral agents in a research setting.

References

- 1. CPE Inhibition Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 2. 4.4. Plaque Reduction Assay [bio-protocol.org]

- 3. Cytopathic effect (CPE) inhibition assay [bio-protocol.org]

- 4. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. protocols.io [protocols.io]

- 6. 2.5. Viral yield reduction assay, virus titrations, and inhibition of virus-mediated cytopathic effects [bio-protocol.org]

- 7. Screening Method for CRISPR/Cas9 Inhibition of a Human DNA Virus: Herpes Simplex Virus [en.bio-protocol.org]

- 8. ELVIRA HSV, a yield reduction assay for rapid herpes simplex virus susceptibility testing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Virus Yield Reduction Analysis - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 10. A Novel Method to Titrate Herpes Simplex Virus-1 (HSV-1) Using Laser-Based Scanning of Near-Infrared Fluorophores Conjugated Antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A microtiter virus yield reduction assay for the evaluation of antiviral compounds against human cytomegalovirus and herpes simplex virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Screening and verification of antiviral compounds against HSV-1 using a method based on a plaque inhibition assay - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pblassaysci.com [pblassaysci.com]

- 14. journals.asm.org [journals.asm.org]

- 15. Plaquing of Herpes Simplex Viruses [jove.com]

- 16. Inhibition of Herpes Simplex Virus Replication by a 2-Amino Thiazole via Interactions with the Helicase Component of the UL5-UL8-UL52 Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 17. scielo.br [scielo.br]

The Discovery and Development of Penciclovir Sodium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Penciclovir, a synthetic acyclic guanine nucleoside analogue, represents a significant milestone in the antiviral therapeutic landscape, particularly in the management of herpes simplex virus (HSV) infections. This technical guide provides an in-depth overview of the discovery, development, and mechanism of action of penciclovir and its sodium salt. It details the core scientific principles and experimental methodologies that underpinned its journey from a promising chemical entity to a clinically effective antiviral agent. Quantitative data from key studies are summarized, and detailed experimental protocols for pivotal assays are provided. Furthermore, this guide utilizes visualizations to illustrate complex biological pathways and experimental workflows, offering a comprehensive resource for researchers and professionals in the field of drug development.

Introduction: The Quest for Selective Antiviral Agents

The development of antiviral drugs has historically been challenged by the need for high selectivity, targeting viral replication processes without causing significant toxicity to host cells. The discovery of acyclovir in the 1970s marked a paradigm shift, demonstrating that viral enzymes could be exploited to achieve this selectivity.[1] This paved the way for the development of other nucleoside analogues, including penciclovir, which was designed to offer an improved therapeutic profile. Penciclovir, chemically known as 9-[4-hydroxy-3-(hydroxymethyl)butyl]guanine, exhibits potent and selective activity against several herpesviruses, including Herpes Simplex Virus types 1 (HSV-1) and 2 (HSV-2), and Varicella-Zoster Virus (VZV).[1][2] Due to its poor oral bioavailability, the prodrug famciclovir was developed for systemic administration, which is efficiently converted to penciclovir in vivo.[1] For topical applications, penciclovir is formulated as a 1% cream. The sodium salt of penciclovir is also utilized in certain formulations to enhance solubility.[1]

Mechanism of Action: A Tale of Two Kinases

The selective antiviral activity of penciclovir is a result of its differential metabolism in infected versus uninfected cells. This process is initiated by a virally encoded enzyme, thymidine kinase (TK).[3][4]

Activation in Infected Cells:

-

Viral Thymidine Kinase Phosphorylation: In HSV-infected cells, the viral TK efficiently phosphorylates penciclovir to penciclovir monophosphate. This is the rate-limiting step and a key determinant of the drug's selectivity, as cellular TKs phosphorylate penciclovir much less efficiently.[1][3]

-

Cellular Kinase Conversion: Host cell kinases then further phosphorylate penciclovir monophosphate to the active triphosphate form, penciclovir triphosphate.[3][5]

-

Inhibition of Viral DNA Polymerase: Penciclovir triphosphate acts as a competitive inhibitor of the viral DNA polymerase, competing with the natural substrate, deoxyguanosine triphosphate (dGTP).[2][5] This inhibition effectively halts the replication of viral DNA.[5]

A significant advantage of penciclovir is the long intracellular half-life of its triphosphate form, which is approximately 10-20 hours in HSV-infected cells, compared to the much shorter half-life of acyclovir triphosphate.[5] This prolonged intracellular presence contributes to its sustained antiviral effect.

Mechanism of Action of Penciclovir.

Drug Discovery and Development Workflow

The development of penciclovir followed a structured pathway common in pharmaceutical research, beginning with initial discovery and culminating in clinical application.

Penciclovir Drug Development Workflow.

Quantitative Data Summary

The antiviral efficacy and safety of penciclovir have been quantified in numerous studies. The following tables summarize key quantitative data.

Table 1: In Vitro Antiviral Activity of Penciclovir

| Virus Strain | Cell Line | Assay Type | EC50 (µM) | Reference |

| HSV-1 | Human Foreskin Fibroblasts | Plaque Reduction | 2.0 (median) | [6] |

| HSV-2 | Human Foreskin Fibroblasts | Plaque Reduction | 2.6 (median) | [6] |

| HHV-6A | 37.9 | [7] | ||

| HHV-6B | 77.8 | [7] |

Table 2: Comparative In Vitro Activity of Penciclovir and Acyclovir against HSV-1 (Strain SC16) in MRC-5 Cells

| Assay Type | Penciclovir EC50 (mg/L) | Acyclovir EC50 (mg/L) | Reference |

| Plaque Reduction Assay | 0.8 | 0.6 | [8][9] |

| Viral Antigen Inhibition Assay | 0.6 | 0.7 | [8][9] |

| 24h Viral DNA Inhibition Assay | 0.01 | 0.06 | [8][9] |

Table 3: Pharmacokinetic Parameters of Penciclovir

| Administration Route | Species | T1/2 (hours) | Bioavailability | Reference |

| IV Infusion (10 mg/kg) | Cat | 1.9 ± 0.4 | N/A | [10] |

| Oral (Famciclovir 40 mg/kg) | Cat | 4.2 ± 0.6 | 12.5 ± 3.0% | [10] |

| Oral (Famciclovir 500 mg) | Human | ~2.3 | ~60% (as Famciclovir) | [11][12] |

| Topical (1% cream) | Human | Negligible systemic absorption | N/A | [12][13] |

Key Experimental Protocols

The characterization of penciclovir's antiviral properties relied on a suite of standardized in vitro and in vivo assays.

In Vitro Efficacy and Cytotoxicity Workflow

A common workflow to determine the in vitro efficacy and cytotoxicity of an antiviral compound like penciclovir involves parallel assays.

In Vitro Antiviral and Cytotoxicity Assay Workflow.

Viral Plaque Reduction Assay

This assay is the gold standard for determining the infectivity of a virus and the efficacy of antiviral compounds.

Objective: To quantify the reduction in infectious virus particles in the presence of an antiviral agent.

Methodology:

-

Cell Seeding: Plate a suitable host cell line (e.g., Vero or MRC-5 cells) in 6-well or 12-well plates to form a confluent monolayer.[2]

-

Virus Dilution: Prepare serial dilutions of a known titer of HSV.

-

Infection: Remove the cell culture medium and infect the cell monolayers with the virus dilutions. Allow for a 1-2 hour adsorption period at 37°C.

-

Drug Application: After adsorption, remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing methylcellulose or carboxymethylcellulose) containing various concentrations of penciclovir.

-

Incubation: Incubate the plates for 2-3 days at 37°C in a CO2 incubator to allow for plaque formation.

-

Staining: Fix the cells (e.g., with methanol) and stain with a dye such as crystal violet.[2] The viable cells will stain, while the areas of viral-induced cell death (plaques) will remain clear.

-

Plaque Counting: Count the number of plaques at each drug concentration.

-

EC50 Calculation: The 50% effective concentration (EC50) is calculated as the concentration of penciclovir that reduces the number of plaques by 50% compared to the untreated virus control.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells and is used to determine the cytotoxic concentration of a compound.

Objective: To determine the concentration of penciclovir that is toxic to host cells.

Methodology:

-

Cell Seeding: Seed host cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Addition: Add serial dilutions of penciclovir to the cells (without any virus) and incubate for a period equivalent to the antiviral assay (e.g., 2-4 days).[3]

-

MTT Reagent: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.[7] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the purple solution using a microplate reader at a specific wavelength (typically around 570 nm).

-

CC50 Calculation: The 50% cytotoxic concentration (CC50) is calculated as the concentration of penciclovir that reduces cell viability by 50% compared to the untreated control cells.

Animal Models of HSV Infection

In vivo efficacy of penciclovir has been demonstrated in various animal models.

Objective: To evaluate the therapeutic efficacy of penciclovir in a living organism.

Common Models:

-

Mouse Model: Mice are commonly used and can be infected via various routes (intraperitoneal, flank, ear, or eye) to mimic different aspects of HSV infection.[11][14] Endpoints often include survival rates, reduction in viral shedding, and the extent of latent infection.[11]

-

Guinea Pig Model: Guinea pigs are considered the gold standard for studying genital herpes as the disease progression and recurrence patterns closely mimic human infection.

General Protocol (Cutaneous Mouse Model):

-

Animal Preparation: Use an appropriate strain of mice (e.g., BALB/c).

-

Infection: Anesthetize the mice and create a small abrasion on the flank or ear pinna. Apply a known titer of HSV-1 to the abraded area.

-

Treatment: Begin treatment with penciclovir (or its prodrug famciclovir) at a specified time post-infection. The drug can be administered topically, orally, or via injection.

-

Monitoring: Monitor the animals daily for the development of skin lesions, neurological symptoms, and mortality.

-

Viral Titer Determination: At various time points, tissues (e.g., skin, dorsal root ganglia) can be harvested to determine the viral load using plaque assays or PCR.

-

Efficacy Evaluation: Efficacy is assessed by comparing lesion scores, survival rates, and viral titers between the treated and placebo groups.

Formulation of Penciclovir Sodium

Penciclovir itself has low water solubility. The sodium salt form, this compound, offers improved solubility, which can be advantageous for certain formulations.[1] The commercially available topical cream (1%) is an oil-in-water emulsion.[13]

Table 4: Typical Components of a 1% Penciclovir Cream Formulation

| Component | Function | Reference |

| Penciclovir | Active Pharmaceutical Ingredient | [12] |

| Cetostearyl Alcohol | Emulsifier, Emollient | [13] |

| Mineral Oil | Emollient, Occlusive | [13] |

| Polyoxyl 20 Cetostearyl Ether | Emulsifier | [13] |

| Propylene Glycol | Solvent, Humectant | [13] |

| White Petrolatum | Emollient, Occlusive | [13] |

| Purified Water | Vehicle | [13] |

Conclusion

The discovery and development of penciclovir and its sodium salt exemplify a rational approach to antiviral drug design. By targeting a viral-specific enzyme for activation, penciclovir achieves a high degree of selectivity, minimizing host cell toxicity. Its favorable pharmacokinetic profile, particularly the long intracellular half-life of the active triphosphate moiety, contributes to its clinical efficacy. The rigorous application of in vitro and in vivo experimental models was crucial in elucidating its mechanism of action and establishing its therapeutic potential. This technical guide provides a comprehensive overview of the key scientific and methodological underpinnings of penciclovir's development, serving as a valuable resource for the next generation of antiviral research.

References

- 1. drugs.com [drugs.com]

- 2. Virus Plaque Assay: A Technique to Measure Infectious Herpes Simplex Virus via Quantification of Plaques Formed in Monolayer of Virus-Infected Cells [app.jove.com]

- 3. Drug-Screening Strategies for Inhibition of Virus-Induced Neuronal Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.hres.ca [pdf.hres.ca]

- 5. Penciclovir synthesis - chemicalbook [chemicalbook.com]

- 6. Understanding Cytotoxicity - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]

- 7. Herpes simplex virus infection assay [bio-protocol.org]

- 8. Plaquing of Herpes Simplex Viruses [jove.com]

- 9. Herpes Simplex Virus Animal Model Customization Service - Ace Therapeutics [ace-parasitology.com]

- 10. globe-network.org [globe-network.org]

- 11. henryschein.com [henryschein.com]

- 12. accessdata.fda.gov [accessdata.fda.gov]

- 13. Small Animal Models to Study Herpes Simplex Virus Infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Small Animal Models to Study Herpes Simplex Virus Infections - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: In Vitro Antiviral Assay for Penciclovir Sodium

For Researchers, Scientists, and Drug Development Professionals

Introduction

Penciclovir is a synthetic acyclic guanine derivative that exhibits potent antiviral activity against several herpesviruses, including Herpes Simplex Virus types 1 (HSV-1) and 2 (HSV-2), and Varicella-Zoster Virus (VZV). It is a nucleoside analogue characterized by its low toxicity and high selectivity for virus-infected cells. While penciclovir itself has poor oral bioavailability and is often used in topical formulations, its prodrug, famciclovir, is well-absorbed orally and rapidly converted to penciclovir in the body. These characteristics make penciclovir a significant compound in the study and treatment of herpesvirus infections.

This document provides detailed protocols for determining the in vitro antiviral activity and cytotoxicity of Penciclovir Sodium using standard cell culture-based assays.

Mechanism of Action

Penciclovir is an inactive prodrug that requires phosphorylation to become its active triphosphate form.[1] This activation process is initiated by a viral-specific thymidine kinase (TK) within infected cells, which is the rate-limiting step.[2] Cellular kinases then further phosphorylate the molecule to penciclovir triphosphate. This active form competitively inhibits viral DNA polymerase, disrupting viral DNA synthesis and replication.[1][2]

The selectivity of penciclovir is attributed to two key factors: the preferential phosphorylation by viral TK over cellular TKs, leading to higher concentrations of the active form in infected cells, and the greater affinity of penciclovir triphosphate for viral DNA polymerase compared to host cell DNA polymerases.[2] A notable feature of penciclovir triphosphate is its prolonged intracellular half-life, which contributes to its sustained antiviral effect.[3]

Caption: Mechanism of action of Penciclovir in a herpesvirus-infected cell.

Experimental Protocols

Plaque Reduction Assay (PRA)

This assay is a standard method for determining the antiviral activity of a compound by measuring the reduction in the formation of viral plaques in a cell monolayer.

a. Materials and Reagents

-

Vero cells (or other susceptible cell line, e.g., MRC-5)

-

Herpes Simplex Virus (HSV-1 or HSV-2) stock of known titer

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

This compound

-

Acyclovir (positive control)

-

Dimethyl sulfoxide (DMSO, for compound dilution)

-

Methylcellulose (or other overlay medium)

-

Crystal Violet staining solution (1% w/v in 50% ethanol)

-

Phosphate-Buffered Saline (PBS)

-

12-well or 24-well cell culture plates

b. Cell and Virus Preparation

-

Culture Vero cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

-

The day before the assay, seed the cells into 12-well plates at a density of 4 x 10⁵ cells/well to form a confluent monolayer overnight.[4]

-

Prepare serial dilutions of the HSV stock in serum-free DMEM to achieve a concentration that will produce approximately 50-100 plaque-forming units (PFU) per well.

c. Assay Procedure

-

Prepare serial dilutions of this compound and Acyclovir in DMEM. The final concentrations should typically range from 0.01 µg/mL to 100 µg/mL.

-

When the Vero cell monolayers are confluent, aspirate the growth medium.

-

Infect the cells by adding 200 µL of the diluted virus suspension (targeting 50-100 PFU) to each well.

-

Incubate the plates for 1 hour at 37°C to allow for viral adsorption.[4]

-

After incubation, remove the virus inoculum and wash the cell monolayers gently with PBS.

-

Add 1 mL of the overlay medium (DMEM with 2% FBS and 0.8% methylcellulose) containing the various concentrations of this compound or the control compounds to the respective wells.[4] Also, include a "virus control" (no drug) and a "cell control" (no virus, no drug).

-

Incubate the plates at 37°C in a 5% CO₂ incubator for 2-3 days, or until distinct plaques are visible in the virus control wells.[4]

-

After the incubation period, aspirate the overlay medium.

-

Fix and stain the cell monolayers by adding 1% crystal violet solution to each well and incubating for 20-30 minutes at room temperature.[5]

-

Gently wash the plates with tap water to remove excess stain and allow them to air dry.[6]

-

Count the number of plaques in each well.

d. Data Analysis

-

Calculate the percentage of plaque inhibition for each drug concentration using the following formula: % Inhibition = [(Number of plaques in virus control) - (Number of plaques in treated well)] / (Number of plaques in virus control) x 100

-

Determine the 50% effective concentration (EC₅₀), which is the concentration of the drug that inhibits plaque formation by 50%, by plotting the percentage of inhibition against the logarithm of the drug concentration and using non-linear regression analysis.

Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of the compound that is toxic to the host cells, which is crucial for calculating the selectivity index.

a. Materials and Reagents

-

Vero cells

-

DMEM with 10% FBS and 1% Penicillin-Streptomycin

-